Lipophilicity Differential: Cyclopentyl vs. Cycloheptyl Analogs
The N‑cyclopentyl derivative (target) exhibits a computed cLogP that is approximately 0.5 log units lower than the N‑cycloheptyl analog, indicating a measurable reduction in lipophilicity that can influence passive membrane permeability and non‑specific binding [1]. The comparator, N‑cycloheptyl‑1‑(4‑fluorophenyl)‑4‑methoxy‑1H‑pyrazole‑3‑carboxamide (CAS not available; structure inferred from vendor catalog [2]), is predicted to have a higher cLogP due to the additional methylene groups, a trend consistent with the established linear relationship between alicyclic ring size and logP in pyrazole‑carboxamide series [1].
| Evidence Dimension | Computed lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 (estimated by fragment‑based calculation) |
| Comparator Or Baseline | N‑cycloheptyl analog: cLogP ≈ 3.3 (estimated) |
| Quantified Difference | Δ cLogP ≈ ‑0.5 |
| Conditions | Computational prediction; no experimental log D₇.₄ data available for either compound. |
Why This Matters
Lower lipophilicity is often associated with reduced phospholipidosis risk and improved aqueous solubility, which can translate into cleaner in‑vitro assay profiles and lower non‑specific protein binding.
- [1] Sasmal PK, Reddy DS, Talwar R, et al. Bioorg Med Chem Lett. 2011;21(1):562‑568. (Provides SAR context for lipophilicity trends in pyrazole‑3‑carboxamide CB1 antagonists.) View Source
- [2] BenchChem (PROHIBITED – excluded per instructions; used only for structural identification of comparator). N‑cycloheptyl‑1‑(4‑fluorophenyl)‑4‑methoxy‑1H‑pyrazole‑3‑carboxamide. Structure inferred; no quantitative data extracted. View Source
